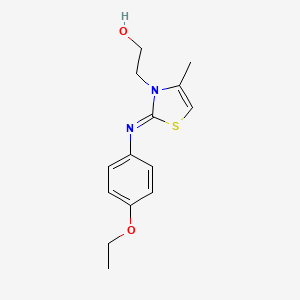

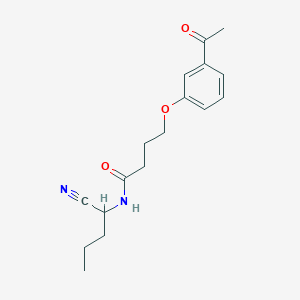

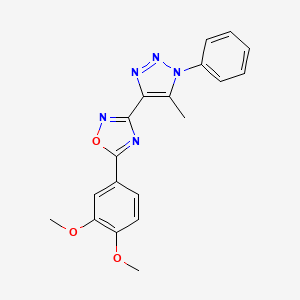

![molecular formula C11H14N4 B2687465 [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine CAS No. 1052564-18-7](/img/structure/B2687465.png)

[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine” is a chemical compound that is part of the pyrazolylpyridazine family . Pyrazolylpyridazine is a non-fused biheterocyclic system, and its derivatives have a wide spectrum of biological activity . The derivatives of this compound have shown a pronounced stimulating effect on plant growth .

Synthesis Analysis

The synthesis of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl, and alkyl isothiocyanates were performed . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form specific compounds .Scientific Research Applications

Catalysis and Coordination Chemistry

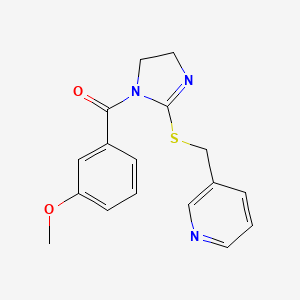

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with an appropriate primary amine. These ligands exhibit unique coordination properties with metal ions. Specifically, they provide one pyrazole sp²-nitrogen, one pyridine sp²-nitrogen, and one amine sp³-nitrogen, which can coordinate to metals . Notably, copper (II)-based complexes demonstrate excellent catalytic activity in the oxidation of catechol to o-quinone. The presence of copper (II) ions mimics the active sites of the catecholase enzyme, resulting in enhanced reaction rates .

Anti-Tubercular Potential

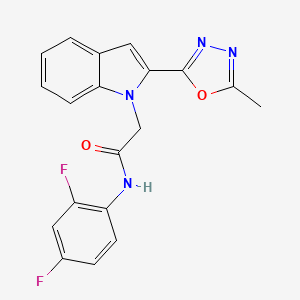

Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole. Compounds derived from this structure exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains. Notably, compounds 80a, 80b, 81a, 82a, and 83a demonstrated superior efficacy compared to others .

Bioorthogonal Probes

A derivative of [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine serves as an “ultra-bright” bioorthogonal probe for fluorogenic bio-visualization in living cells. Although isolated in low yield (8%), this compound holds promise for bioimaging applications .

Mass Spectral Analysis

Mass spectral analysis is essential for confirming the molecular weight of synthesized compounds. It also provides valuable insights into potential fragmentation patterns, aiding in structural elucidation .

properties

IUPAC Name |

[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-8-5-9(2)15(14-8)11-4-3-10(6-12)7-13-11/h3-5,7H,6,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHDHYFXORRTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)CN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

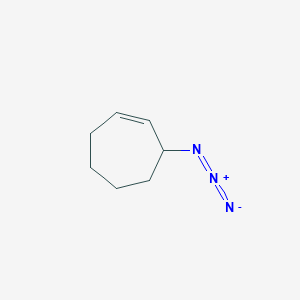

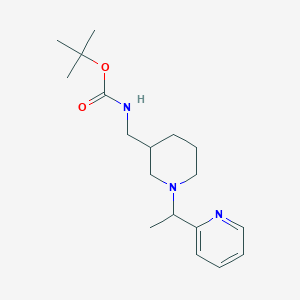

![Tricyclo[8.2.1.0^{3,8}]trideca-3(8),4,6-trien-13-amine](/img/structure/B2687387.png)

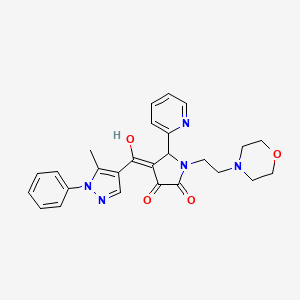

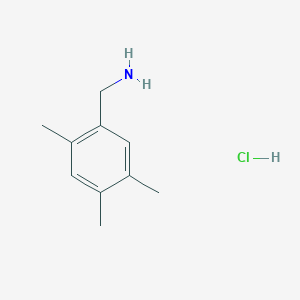

![N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2687389.png)

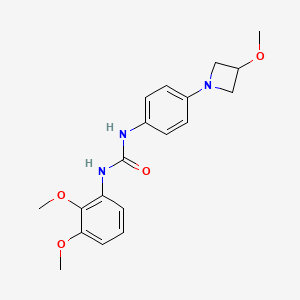

![2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2687394.png)